xyloallenolide B
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Overview
Description
xyloallenolide B is a natural product found in Xylaria with data available.
Scientific Research Applications
Isolation and Characterization
- Xyloallenolide B, along with other metabolites like xyloketal J and xyloester A, was isolated from the mangrove endophytic fungus Xylaria sp. The compound's structure was elucidated using spectroscopic methods, primarily 1D and 2D NMR (Fang Xu et al., 2008).
Biological Activity and Potential Applications
- While specific studies on this compound are limited, research on similar compounds like xyloketal B from the same fungus Xylaria sp. has shown significant neuroprotective effects and potential for treating ischemic stroke (Ni Pan et al., 2017). This suggests that this compound could have similar pharmacological potentials.
Broader Context of Research on Related Compounds
- Other related compounds from Xylaria sp. have been studied for their effects on oxidative stress, inflammatory pathways, and endothelial dysfunction, which are key factors in conditions like atherosclerosis and stroke (Wen-Liang Chen et al., 2009). These studies provide a context for understanding the potential biological activities of this compound.
Properties
Molecular Formula |
C23H24O3 |
---|---|
Molecular Weight |
348.4 g/mol |
InChI |
InChI=1S/C23H24O3/c1-4-5-12-25-21-9-6-18(7-10-21)15-24-16-19-8-11-22-20(13-19)14-23(26-22)17(2)3/h5-11,13,23H,1-2,12,14-16H2,3H3 |
InChI Key |
UXMKTBMXHHRKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC(=C2)COCC3=CC=C(C=C3)OCC=C=C |
Synonyms |
xyloallenolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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